molecular formula C12H22O2 B12576694 tert-Butyl 2,5-dimethylhex-2-enoate CAS No. 587840-39-9

tert-Butyl 2,5-dimethylhex-2-enoate

Cat. No.: B12576694
CAS No.: 587840-39-9
M. Wt: 198.30 g/mol
InChI Key: FBNACOGBOZMLJX-UHFFFAOYSA-N
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Description

tert-Butyl 2,5-dimethylhex-2-enoate: is an organic compound with the molecular formula C12H22O2. It is an ester derived from 2,5-dimethylhex-2-enoic acid and tert-butanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,5-dimethylhex-2-enoate typically involves the esterification of 2,5-dimethylhex-2-enoic acid with tert-butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2,5-dimethylhex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl 2,5-dimethylhex-2-enoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers .

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It may also serve as a model compound in drug development studies .

Industry: Industrially, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. Its stability and reactivity make it a valuable component in various formulations .

Mechanism of Action

The mechanism of action of tert-Butyl 2,5-dimethylhex-2-enoate involves its interaction with nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved include ester hydrolysis and transesterification reactions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2,5-dimethylhex-2-enoate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over reaction outcomes .

Properties

CAS No.

587840-39-9

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

tert-butyl 2,5-dimethylhex-2-enoate

InChI

InChI=1S/C12H22O2/c1-9(2)7-8-10(3)11(13)14-12(4,5)6/h8-9H,7H2,1-6H3

InChI Key

FBNACOGBOZMLJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=C(C)C(=O)OC(C)(C)C

Origin of Product

United States

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